Cas no 2228347-03-1 (5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid)

5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid
- EN300-1804800
- 2228347-03-1
-
- インチ: 1S/C6H6FNO3/c7-2-1-5-4(6(9)10)3-8-11-5/h3H,1-2H2,(H,9,10)
- InChIKey: XASYVFXKHXRMHJ-UHFFFAOYSA-N
- ほほえんだ: FCCC1=C(C(=O)O)C=NO1
計算された属性
- せいみつぶんしりょう: 159.03317122g/mol
- どういたいしつりょう: 159.03317122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804800-2.5g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1804800-1.0g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1804800-1g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1804800-0.25g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1804800-5.0g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1804800-0.1g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1804800-10g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1804800-0.5g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1804800-10.0g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1804800-0.05g |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid |
2228347-03-1 | 0.05g |
$948.0 | 2023-09-19 |
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acidに関する追加情報
5-(2-Fluoroethyl)-1,2-oxazole-4-carboxylic Acid: A Comprehensive Overview
5-(2-Fluoroethyl)-1,2-oxazole-4-carboxylic acid (CAS No. 2228347-03-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The chemical structure of 5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid is characterized by a 1,2-oxazole ring substituted with a fluoroethyl group at the 5-position and a carboxylic acid group at the 4-position. The presence of the fluoroethyl substituent imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic profile.
Recent studies have highlighted the potential of 5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the fluoroethyl substitution played a crucial role in enhancing the compound's ability to modulate inflammatory pathways.
In addition to its anti-inflammatory properties, 5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid has shown promise as an anticancer agent. A preclinical study conducted by a team at the National Cancer Institute demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and disrupt cell cycle progression.
The pharmacokinetic properties of 5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences in 2023 indicated that this compound exhibited favorable oral bioavailability and a long half-life, making it a promising candidate for further drug development. The carboxylic acid group was found to enhance solubility and improve absorption in the gastrointestinal tract.
Safety and toxicity profiles are critical considerations in drug development. Preliminary toxicological studies on 5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further studies are needed to fully assess its safety profile in humans.
The synthesis of 5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid has been optimized using modern synthetic methods to ensure high yields and purity. A recent publication in Organic Letters described an efficient one-pot synthesis route that involves the reaction of 4-chloroacetoxyacetonitrile with 2-fluoroethanol followed by cyclization under basic conditions. This synthetic approach not only simplifies the production process but also reduces environmental impact by minimizing waste generation.
In conclusion, 5-(2-fluoroethyl)-1,2-oxazole-4-carboxylic acid (CAS No. 2228347-03-1) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential.
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